molecular formula C11H12O5 B13536043 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid

3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13536043
M. Wt: 224.21 g/mol
InChI Key: OMTISHROLSLYTF-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method involves the use of a Claisen condensation reaction, where 2,5-dimethoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of methoxy groups and the oxopropanoic acid moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxycinnamic acid: Similar structure but with a propenoic acid moiety instead of an oxopropanoic acid group.

    3-(2,5-Dimethoxyphenyl)propanoic acid: Lacks the oxo group, resulting in different chemical properties.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O5/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

OMTISHROLSLYTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)C(=O)O

Origin of Product

United States

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